molecular formula C20H14ClN3 B5855005 6-chloro-N,4-diphenyl-2-quinazolinamine

6-chloro-N,4-diphenyl-2-quinazolinamine

Cat. No. B5855005
M. Wt: 331.8 g/mol
InChI Key: NHBAMSRQRDFHNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those similar to 6-chloro-N,4-diphenyl-2-quinazolinamine, involves several steps that can include cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. For instance, compounds with similar structures have been synthesized from precursors through processes yielding various derivatives with high efficiency (Yan, Huang, & Zhang, 2013). Another synthesis method described involves cyclocondensation of certain triazine derivatives with chloral hydrate or chloroacetaldehyde, highlighting the reactivity of these compounds towards both nucleophilic and basic reagents (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been thoroughly analyzed using techniques like DFT and TD-DFT calculations. These studies provide insights into the optimized molecular structures, comparing them with available X-ray data and exploring their spectroscopic characteristics. Such analyses contribute to understanding the electronic transitions, NLO properties, and intermolecular electronic interactions of these molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including those with nucleophilic and non-nucleophilic bases, showcasing their versatility in chemical synthesis. These reactions can lead to products of substitution, elimination, or a combination of both, depending on the conditions and reagents used. The physicochemical and spectral characteristics of these compounds are determined and discussed, providing valuable information on their reactivity and potential applications (Grytsak et al., 2021).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal packing features of certain isomeric compounds reveal the interactions that govern their solid-state arrangements, such as hydrogen bonding and π-π stacking interactions. These insights are essential for understanding the material's properties and for designing compounds with desired physical characteristics (Low, Cobo, Quiroga, Portilla, & Glidewell, 2004).

Future Directions

Quinazoline derivatives, such as 6-chloro-N,4-diphenyl-2-quinazolinamine, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have diverse biological activities including anti-inflammatory and analgesic effects . These activities suggest that the compound may target enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Quinazoline derivatives are known to interact with their targets, potentially inhibiting their function and leading to their therapeutic effects

Biochemical Pathways

For instance, they can affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These compounds play key roles in inflammation and pain signaling.

Result of Action

Given the known anti-inflammatory and analgesic activities of quinazoline derivatives , it can be inferred that this compound may reduce inflammation and alleviate pain at the molecular and cellular levels.

properties

IUPAC Name

6-chloro-N,4-diphenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBAMSRQRDFHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,4-diphenylquinazolin-2-amine

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